6-Aminoindole

Übersicht

Beschreibung

6-Aminoindole is a compound that has been identified as an inhibitor of several biological targets, including the mammalian target of rapamycin (mTOR) protein, the AcrAB-TolC efflux pump, Gli1-mediated transcription in the Hedgehog pathway, and DNA-topoisomerase II .

Synthesis Analysis

A series of diaminoindoles, including 3,4-diaminoindoles, 3,5-diaminoindoles, 3,6-diaminoindoles, and 3,7-diaminoindoles, have been synthesized from the corresponding nitroindoles. The synthesis involved a 10-step process starting from 4-nitroindole. These novel intermediates feature orthogonal protecting groups that allow them to be further diversified .

Molecular Structure Analysis

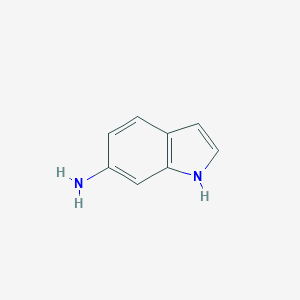

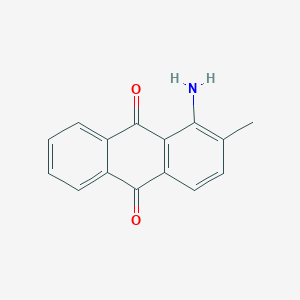

The molecular formula of 6-Aminoindole is C8H8N2, and its molecular weight is 132.16 g/mol .

Chemical Reactions Analysis

Indole-based compounds, including 6-Aminoindole, have been found to have important biological activities, including anticancer, antioxidant, anti-inflammatory, antifungal, anticholinesterase, and antibacterial properties .

Wissenschaftliche Forschungsanwendungen

Biological Activity

The indole moiety, which includes 6-Aminoindole, is one of the most widespread heterocycles found in both natural products and biological systems . Indoles have important biological activities including anticancer, antioxidant, anti-inflammatory, antifungal, anticholinesterase, and antibacterial properties . Scientists are interested in the synthesis of biologically active indole-based hybrids such as indole–coumarin, indole–chalcone, indole–isatin, indole–pyrimidine, with the aim of improving activity, selectivity, and mitigating side effects .

Electropolymerization

6-Aminoindole can be electropolymerized to form poly(6-aminoindole), a material that shows interesting redox transformations . This process involves protonation–deprotonation accompanying the electron transfer . In a certain potential range, a yellow-green reversible color change occurs .

Nanofabrication

Thin films of poly-6-aminoindole can be obtained by electrochemical polymerization in aqueous media . These films can be used on flexible transparent substrates . The influence of graphene oxide on the nanofabrication conditions and the features of the structure of the polymer chain has been studied .

Inhibitor Applications

6-Aminoindole has been identified as an inhibitor in several biological pathways. It has been used as an inhibitor of the AcrAB-TolC efflux pump, Gli1-mediated transcription in the Hedgehog pathway, DNA-topoisomerase II, and Protein kinase C θ (PKCθ) .

Corrosion Protection

Poly(6-aminoindole), derived from 6-Aminoindole, has been suggested for use in corrosion protection .

Energy Storage

Poly(6-aminoindole) has also been suggested for use in batteries , indicating potential applications of 6-Aminoindole in energy storage.

Biosensors

Poly(6-aminoindole) has been used in the development of biosensors , demonstrating the potential of 6-Aminoindole in bioelectrochemistry.

Electrochromic Devices

Poly(6-aminoindole) has been used in the development of electrochromic devices , which are devices that can change their optical properties (such as color) in response to an applied electric field.

Safety and Hazards

6-Aminoindole is considered hazardous. Inhalation, ingestion, or skin contact with the material may cause severe injury or death. Effects of contact or inhalation may be delayed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Wirkmechanismus

Target of Action

6-Aminoindole, also known as 1H-indol-6-amine, has been found to interact with several targets. These include the mammalian target of rapamycin (mTOR) protein , the AcrAB-TolC efflux pump , and Gli1-mediated transcription in the Hedgehog pathway . These targets play crucial roles in cell growth, antibiotic resistance, and cell signaling, respectively .

Mode of Action

It is known to inhibit its targets, which leads to various changes in cellular processes . For instance, inhibition of mTOR can lead to reduced cell growth and proliferation .

Biochemical Pathways

6-Aminoindole affects several biochemical pathways due to its interaction with multiple targets. For example, inhibition of the mTOR protein can affect the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival . Similarly, inhibition of the AcrAB-TolC efflux pump can affect antibiotic resistance in bacteria .

Result of Action

The result of 6-Aminoindole’s action can vary depending on the target and the cellular context. For instance, its anticancer activity was established via caspase expression and molecular docking studies using antiapoptotic protein Bcl-2 as the target receptor . It was found to induce significant cytotoxicity in MCF-7 cells and induce apoptotic cell death .

Eigenschaften

IUPAC Name |

1H-indol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMYTSWNVBMNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292416 | |

| Record name | 6-Aminoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Aminoindole | |

CAS RN |

5318-27-4 | |

| Record name | 5318-27-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Aminoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Aminoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 6-Aminoindole?

A1: The molecular formula of 6-Aminoindole is C8H8N2, and its molecular weight is 132.16 g/mol.

Q2: How is 6-Aminoindole typically synthesized?

A2: 6-Aminoindole can be synthesized through various methods. One common approach, the Leimgruber-Batcho reaction, involves the condensation of substituted 2,4-dinitrotoluene with N,N-dimethylformamide dimethyl acetal (DMFDMA) followed by reduction with Fe/HAc. [] Another method utilizes sonication and aluminum amalgam to improve the efficiency of the Leimgruber-Batcho reaction for 6-Aminoindole synthesis. []

Q3: What spectroscopic techniques are useful for characterizing 6-Aminoindole?

A3: Several spectroscopic techniques are employed to characterize 6-Aminoindole. Mass spectrometry (MS) helps determine the molecular weight and fragmentation pattern. [] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR, provides insights into the hydrogen atom environments within the molecule, aiding in structural elucidation. [, ] Infrared (IR) spectroscopy reveals information about functional groups present in the molecule. []

Q4: What are the primary applications of 6-Aminoindole?

A4: 6-Aminoindole serves as a key starting material for synthesizing a variety of heterocyclic compounds, including pyrroloquinolines, indolylamides, and Schiff bases. [, , , ] These derivatives often exhibit diverse biological activities, making them attractive targets for drug discovery and materials science.

Q5: How is 6-Aminoindole used in the synthesis of pyrroloquinolines?

A5: 6-Aminoindole reacts with various β-ketoesters, such as ethyl acetoacetate or oxaloacetic ester, to form pyrroloquinolines. [, , , , , , , ] This reaction typically proceeds under acidic conditions, and the substituents on the 6-Aminoindole ring can significantly influence the reaction outcome and the properties of the resulting pyrroloquinolines.

Q6: Can you provide examples of biologically active compounds derived from 6-Aminoindole?

A6: Certainly. Researchers have synthesized a range of 6-Aminoindole derivatives with promising biological activities: * Antimicrobial agents: Substituted amides and pyrroloquinolines derived from 6-Aminoindole have shown notable activity against both Gram-positive and Gram-negative bacteria, including strains resistant to existing antibiotics. [] * Antitumor agents: A 4β-NH-(6-aminoindole)-4-desoxy-podophyllotoxin derivative exhibited nanomolar potency against tumor cells by enhancing tubulin binding affinity. [] * Electroactive materials: Poly(6-aminoindole) has been explored for its electroactive properties in the development of biosensors and other electrochemical applications. [, ]

Q7: How do structural modifications of 6-Aminoindole impact the biological activity of its derivatives?

A7: Modifying the 6-Aminoindole structure significantly influences the biological activity of its derivatives. For example, introducing a trifluoromethyl group to certain 6-Aminoindole-based amides and pyrroloquinolines enhances their antibacterial potency. [] Additionally, the position and nature of substituents on the indole ring system can modulate the compounds' interactions with biological targets, affecting their activity and selectivity. [, ]

Q8: What is known about the stability of 6-Aminoindole and its derivatives?

A9: While limited information is available regarding the inherent stability of 6-Aminoindole itself, researchers have investigated the stability of its derivatives. For example, the electrochemical polymerization of 6-Aminoindole produces a stable polymer film. [] This suggests that incorporating 6-Aminoindole into larger structures can enhance its stability.

Q9: Have computational methods been employed in 6-Aminoindole research?

A10: Yes, computational chemistry plays a role in understanding the properties and behavior of 6-Aminoindole and its derivatives. For example, researchers have investigated the interaction dynamics of a charge transfer complex formed between 6-Aminoindole and chloranilic acid using computational modeling. [] Such studies provide valuable insights into molecular interactions, electronic properties, and potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B160917.png)

![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate](/img/structure/B160919.png)

![2-(1-Dimethylaminomethyl-2-hydroxy-8-hydroxymethyl-9-oxo-9,11-dihydro-indolizino[1,2-B]quinolin-7-YL)-2-hydroxy-butyric acid](/img/structure/B160920.png)